molecular formula C7H15NO2 B3092260 N-ethyl-5-hydroxypentanamide CAS No. 1226291-91-3

N-ethyl-5-hydroxypentanamide

Cat. No.: B3092260
CAS No.: 1226291-91-3
M. Wt: 145.2 g/mol
InChI Key: QEOGAIZTZSTKHX-UHFFFAOYSA-N
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Description

N-Ethyl-5-hydroxypentanamide (CAS 1226291-91-3) is an organic compound with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol . Its structure features a pentanamide chain substituted with an N-ethyl group and a terminal 5-hydroxy moiety, as represented by the SMILES notation O=C(NCC)CCCCO . This combination of an amide functional group and a hydroxyl group makes it a potential intermediate of interest in synthetic organic chemistry and medicinal chemistry research. While specific biological activities or applications for this compound are not well-documented in the current literature, compounds with similar structures are frequently explored as building blocks or key intermediates in the synthesis of more complex molecules, such as histone deacetylase (HDAC) inhibitors and other pharmacologically active agents . As a reagent, it can be utilized in various chemical transformations, including further functionalization of the hydroxyl group or reactions involving the amide bond. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-5-hydroxypentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-2-8-7(10)5-3-4-6-9/h9H,2-6H2,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOGAIZTZSTKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity and Pharmacological Investigations of N Ethyl 5 Hydroxypentanamide and Its Structural Analogues

Enzyme Inhibition Studies

Histone Deacetylase (HDAC) Inhibition

The reversible acetylation of histone proteins is a critical epigenetic mechanism regulating gene expression, and its dysregulation is implicated in various diseases, including cancer. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins, leading to a more compact chromatin structure and transcriptional repression. google.com Small molecules that inhibit HDACs can restore normal acetylation patterns and induce cellular processes like apoptosis, making them a focus of drug discovery. tandfonline.com The core structure of N-ethyl-5-hydroxypentanamide, particularly the hydroxamic acid group, is a known zinc-binding group that can effectively interact with the zinc ion in the active site of zinc-dependent HDACs (Classes I, II, and IV). tandfonline.com

Structural analogues of this compound have been synthesized and evaluated for their inhibitory activity against various HDAC isoforms. These studies demonstrate that modifications to the "cap" group, which interacts with residues at the entrance of the enzyme's active site, and the length of the linker connecting the cap to the zinc-binding group, can significantly influence potency and isoform selectivity.

For instance, a series of compounds incorporating an (arylidene)aminoxy moiety as the cap group were tested against Class I and II HDACs. tandfonline.com Similarly, derivatives featuring a 3,4,5-trimethoxyphenyl cap group have shown potent inhibitory effects. mdpi.com Another analogue, 5-(2-Acetyl-1H-pyrrol-1-yl)-N-hydroxypentanamide, has also been evaluated for its HDAC inhibitory activity. mdpi.com The inhibitory concentrations (IC50) for several structural analogues against specific HDAC isoforms are detailed in the table below.

Compound NameHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)HDAC4 IC50 (µM)HDAC6 IC50 (µM)HDAC8 IC50 (µM)Reference
(E)-5-((([1,1'-biphenyl]-4-ylmethylene)amino)oxy)-N-hydroxypentanamide0.29-0.62-0.121.15 tandfonline.com
(E)-N-hydroxy-5-(((naphthalen-2-ylmethylene)amino)oxy)pentanamide0.19-0.33-0.0460.66 tandfonline.com
(E)-N-hydroxy-5-(((quinolin-3-ylmethylene)amino)oxy)pentanamide (VS13)0.11-0.15-0.0190.25
5-(4-(5-Cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridin-2-yl)phenoxy)-N-hydroxypentanamide (5a)0.0310.049-0.0110.0150.21 mdpi.com
5-Amino-N-hydroxypentanamide----->100 osti.gov

Beyond direct enzyme inhibition, the functional consequence of HDAC inhibition is the hyperacetylation of histone and non-histone protein substrates. tandfonline.com The acetylation of non-histone proteins like α-tubulin, a key component of microtubules, is crucial for cell proliferation and migration. tandfonline.com

Studies on hydroxamic acid-containing hybrids have demonstrated that these compounds not only inhibit HDAC enzymes but also lead to an increase in the acetylation of their substrates. For example, treatment of cancer cell lines with compounds structurally related to this compound resulted in a significant, dose-dependent increase in the levels of acetylated α-tubulin. tandfonline.com This indicates that these inhibitors effectively block the deacetylation activity of HDAC6, the primary tubulin deacetylase, within a cellular context.

Inhibition Kinetics and Potency against Specific HDAC Isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC4, HDAC6, HDAC8)

5-Lipoxygenase (5-LO) Inhibition

5-Lipoxygenase (5-LO) is the key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators. tandfonline.comnih.gov Leukotrienes are involved in the pathophysiology of numerous inflammatory conditions, including asthma and allergic rhinitis. tandfonline.comnih.gov Consequently, inhibiting 5-LO is a validated therapeutic strategy for managing these diseases. nih.gov The hydroxamic acid moiety present in this compound and its analogues can chelate the non-heme iron atom in the active site of 5-LO, thereby inhibiting its enzymatic activity. tandfonline.com

Direct in vitro assays using recombinant human 5-LO confirm that structural analogues of this compound are potent inhibitors of the enzyme. Structure-activity relationship studies have shown that factors such as the length of the alkyl chain on the hydroxamic acid moiety can influence inhibitory potency. tandfonline.comresearchgate.net For example, a series of oxazolidinone hydroxamic acid derivatives were synthesized and evaluated, with several compounds showing inhibitory activity comparable to the well-known 5-LO inhibitor, Zileuton. tandfonline.comresearchgate.net

Compound Name5-LO Inhibition IC50 (µM)Reference
(R)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)-N-hydroxypentanamide (PH-241)0.8 tandfonline.com
PH-2490.3 tandfonline.comresearchgate.net
PH-2510.4 tandfonline.comresearchgate.net
Zileuton (Reference)0.5 tandfonline.com

The efficacy of these compounds has also been demonstrated in cell-based assays, which measure the inhibition of leukotriene biosynthesis in inflammatory cells. The IC50 values obtained from these cellular systems are often comparable to those from direct enzyme inhibition assays, confirming that the primary mechanism of action is the direct inhibition of 5-LO. tandfonline.comresearchgate.net For instance, certain oxazolidinone hydroxamic acid derivatives have shown outstanding potency in inhibiting leukotriene release from mast cells. tandfonline.com One compound, PH-251, was found to be slightly more potent than Zileuton in a mouse mast cell assay. tandfonline.com This demonstrates the potential of these structural analogues to effectively suppress the production of inflammatory mediators in a biological setting.

Direct Enzymatic Inhibition Assays

Other Enzyme and Receptor Interactions (e.g., EGFR, Adenosine A2A Receptor)

The development of dual-target inhibitors is an emerging strategy in cancer therapy, aiming to enhance efficacy and overcome drug resistance. mdpi.comacs.org Structural analogues of this compound, specifically hydroxamic acid derivatives, have been incorporated into hybrid molecules designed to inhibit both histone deacetylases (HDACs) and other key cancer-related targets like the Epidermal Growth Factor Receptor (EGFR). mdpi.comsemanticscholar.orgnih.gov

One study focused on designing novel dual EGFR/HDAC hybrid inhibitors by incorporating a 3,4,5-trimethoxy phenyl group and a linker of 4–6 aliphatic carbons terminating in a hydroxamic acid group. mdpi.comnih.gov Among the synthesized compounds, a series of chalcone (B49325) hybrids with a hydroxamic acid zinc-binding group (ZBG) showed potent activity. mdpi.com Specifically, hybrid 4b , which contains a hexanamide (B146200) (6-carbon chain) linker, was identified as a highly potent EGFR inhibitor with an IC₅₀ value of 0.063 µM, comparable to the standard gefitinib (B1684475) (IC₅₀ = 0.044 μM). mdpi.comnih.gov This indicates that hydroxamic acid derivatives based on a pentanamide (B147674) or hexanamide scaffold can be potent EGFR inhibitors. mdpi.com The development of such dual-targeted agents that inhibit both EGFR and HDACs represents a promising strategy for cancer treatment. acs.orgtandfonline.com

Currently, there is limited specific information available from the conducted searches regarding the direct interaction of this compound or its close hydroxamic acid analogues with the Adenosine A2A receptor. The A2A receptor is a key regulator of motor function and immune responses and is a target in conditions like Parkinson's disease and for cancer immunotherapy. nih.govfrontiersin.org

Cellular Pathway Modulation in In Vitro Systems

Hydroxamic acid analogues of this compound have demonstrated significant antiproliferative activity across a range of cancer cell lines. This activity is largely attributed to their function as HDAC inhibitors. mdpi.comacs.org By inhibiting HDACs, these compounds can induce changes in gene expression that lead to the suppression of cell proliferation. mdpi.com

Numerous studies have synthesized and evaluated these derivatives. For instance, a series of hybrids incorporating a 3,4,5-trimethoxyphenyl group and a hydroxamic acid moiety were tested against breast (MCF-7), hepatocellular (HepG2), colon (HCT-116), and epithelial (A-549) cancer cell lines. mdpi.comnih.gov The hybrids with a hydroxamic acid group, particularly compounds 4a , 4b , and 4c (with pentanamide, hexanamide, and heptanamide (B1606996) linkers, respectively), were the most potent, with IC₅₀ values ranging from 0.536 to 3.619 μM. mdpi.com Another study reported on compound YSL-109 , a hydroxamic acid derivative, which showed potent activity against hepatocellular carcinoma (HepG2, IC₅₀ = 3.39 µM) and breast cancer (MCF-7, IC₅₀ = 3.41 µM). acs.org

The table below summarizes the antiproliferative activity of selected N-hydroxypentanamide analogues and related hydroxamic acid derivatives.

Compound/AnalogueCancer Cell LineIC₅₀ (µM)Source
(E)-N-Hydroxy-5-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)pentanamide (4a) HepG20.842 mdpi.com
MCF-71.341 mdpi.com
HCT-1161.112 mdpi.com
A-5491.954 mdpi.com
(E)-N-Hydroxy-6-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)hexanamide (4b) HepG20.536 mdpi.com
MCF-70.943 mdpi.com
HCT-1160.765 mdpi.com
A-5491.251 mdpi.com
YSL-109 HepG23.39 acs.org
MCF-73.41 acs.org
HCC19543.41 acs.org
SH-SY5Y6.42 acs.org
MHY218 HCT116Growth Inhibition semanticscholar.orgnih.gov
Arctigenin (B1665602) Derivative (A2) MV411>20 thermofisher.com

This table is interactive. You can sort the data by clicking on the column headers.

A primary mechanism through which hydroxamic acid analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. semanticscholar.orgresearchgate.net Research has shown that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases, which are key executioner proteins in the apoptotic cascade. semanticscholar.orgresearchgate.net

The hydroxamic acid derivative MHY218 was found to induce apoptosis in HCT116 human colon cancer cells. semanticscholar.orgtandfonline.com This was evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of caspase-3, -8, and -9. semanticscholar.orgtandfonline.com Furthermore, MHY218 altered the ratio of Bax/Bcl-2 protein expression, favoring the pro-apoptotic Bax protein. semanticscholar.org Similarly, the dual EGFR/HDAC inhibitor hybrid 4b was shown to significantly increase the levels of Caspase-3 (by 5.1-fold) and Caspase-8 (by 3.15-fold) in HepG2 cells. mdpi.comjst.go.jp This compound also upregulated the pro-apoptotic protein Bax by 3.75-fold while downregulating the anti-apoptotic protein Bcl-2. mdpi.comjst.go.jp

Another study on arctigenin derivatives, including 5-(4-(((3R,4R)-4-(3,4-Dimethoxybenzyl)-2-oxotetrahydrofuran-3-yl)methyl)-2-methoxyphenoxy)-N-hydroxypentanamide (A2) , found that these compounds could induce apoptosis through the Caspase-3 pathway in MV411 leukemia cells. thermofisher.com The treatment of MDA-MB-231 breast cancer cells with hydroxamic acid derivatives 7b , 8b , and 9b also led to a significant increase in the early apoptotic cell population after 72 hours.

In addition to inducing apoptosis, structural analogues of this compound can halt the proliferation of cancer cells by causing cell cycle arrest at various checkpoints. nih.govnih.gov This prevents the cells from dividing and propagating.

The novel hydroxamic acid derivative MHY218 was shown to induce G2/M phase arrest in the cell cycle of HCT116 colon cancer cells. nih.govtandfonline.com This arrest was associated with a decrease in the protein expression of key G2/M transition regulators, including cyclin B1, Cdc25C, and Cdc2. nih.gov Concurrently, MHY218 caused an increase in the expression of p21WAF1/CIP1, a well-known inhibitor of the G2/M phase. nih.gov

Similarly, the TAZQ-based hydroxamic acid derivative RM-3-22 caused cell cycle arrest in the G2/M phase in A549 lung cancer cells, which was linked to a marked decrease in cyclin B1 and CDC2 levels. nih.gov In contrast, the dual EGFR/HDAC inhibitor hybrid 4b was found to induce cell cycle arrest at the G1/S phase in HepG2 cells. jst.go.jp Studies on other hydroxamic acid-based HDAC inhibitors have also reported cell cycle arrest in the G0/G1 or G2/M phases, often dependent on the specific compound and cell line. mdpi.com

Apoptosis Induction Mechanisms (e.g., Caspase-3 Pathway)

Chemo-Sensitization and Synergistic Effects in Combination Therapies

A significant area of investigation for hydroxamic acid derivatives is their ability to sensitize cancer cells to conventional chemotherapy agents, thereby enhancing the efficacy of combination treatments. This synergistic effect allows for potentially lower doses of cytotoxic drugs, which could reduce side effects. frontiersin.org

The rationale behind this approach is that HDAC inhibitors can alter chromatin structure and gene expression, potentially re-sensitizing resistant cancer cells to other treatments. Studies have shown that combining HDAC inhibitors with other anticancer drugs can lead to synergistic inhibitory effects on cancer cell growth and induce apoptosis. For example, cyclic hydroxamic acids have demonstrated considerable anti-tumor effects when used in combination with non-toxic doses of cisplatin (B142131) or cyclophosphamide (B585) in treating leukemia P388.

Furthermore, the development of dual-target inhibitors, such as those combining HDAC and EGFR inhibition in a single molecule, is based on the principle of achieving synergistic effects and overcoming drug resistance. mdpi.comresearchgate.net The combination of HDAC inhibitors with hormone therapies has also proven effective, as they can potentiate the effects of drugs like tamoxifen (B1202) in ERα positive breast cancer cell lines. This has led to the design of hybrid molecules that conjugate an HDACi moiety to an estrogen receptor modulator.

Molecular Mechanisms of Action and Target Engagement

Elucidation of Specific Protein Binding Sites

While specific studies on N-ethyl-5-hydroxypentanamide are not prevalent, extensive molecular docking and structural analysis of analogous hydroxamic acid-based HDAC inhibitors provide a clear model for its binding. The primary target for such inhibitors is the active site of HDAC enzymes. This site features a narrow, deep tunnel, approximately 12 Å in length, which leads to a catalytic zinc ion (Zn²⁺) at its base. pnas.org

The binding mechanism can be deconstructed as follows:

The Linker: The pentyl chain of this compound is predicted to occupy the hydrophobic tunnel of the active site. This interaction is primarily governed by van der Waals forces with hydrophobic amino acid residues lining the tunnel wall, such as Phenylalanine (F152, F208) and Methionine (M274) in HDAC8. nih.gov The length of this aliphatic chain is crucial for optimal positioning of the other functional groups. pnas.org

The Cap Group: The N-ethyl group acts as a surface recognition cap, interacting with residues near the entrance of the active site tunnel. turkjps.org While most potent HDAC inhibitors feature bulkier aromatic cap groups to maximize surface interactions, the ethyl group would establish minimal hydrophobic contacts.

Molecular docking studies on a variety of hydroxamic acid-based inhibitors consistently show this binding mode, where the molecule spans the active site channel from the surface to the catalytic metal ion. nih.govmdpi.com

Table 1: Key Amino Acid Interactions for Hydroxamic Acid-Based Inhibitors in HDAC Active Sites

Interaction Type Interacting Ligand Moiety Key Amino Acid Residues (Example: HDAC8) Reference
Metal Chelation Hydroxamic Acid Zn²⁺, Asp178, His180, Asp267 pnas.orgnih.gov
Hydrogen Bonding Hydroxamic Acid His142, His143, Tyr306 nih.gov

Role of the Hydroxamic Acid Moiety as a Chelating Group (e.g., Zinc-Binding Group in HDACs)

The hydroxamic acid functional group (-CONHOH) is a cornerstone of many potent HDAC inhibitors and is recognized as a classic, high-affinity zinc-binding group (ZBG). mdpi.comtandfonline.com Its primary role is to directly interact with and inhibit the catalytic Zn²⁺ ion essential for the deacetylase activity of class I, II, and IV HDACs. tandfonline.com

Structural analyses from X-ray crystallography of HDAC-inhibitor complexes confirm that the hydroxamic acid chelates the zinc ion in a bidentate fashion. nih.govnih.gov Both the carbonyl oxygen and the hydroxyl oxygen of the hydroxamic acid moiety coordinate with the Zn²⁺ ion. This robust chelation effectively blocks the active site, preventing the natural substrate (acetylated lysine (B10760008) residues) from binding and being deacetylated. pnas.orgnih.gov This mechanism is shared by well-known pan-HDAC inhibitors like Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) and Trichostatin A (TSA). tandfonline.comnih.gov The potency of hydroxamic acids as ZBGs is a primary reason for their widespread use in the design of HDAC inhibitors. mdpi.com

Conformational Dynamics and Ligand-Target Interactions

Molecular dynamics (MD) simulations performed on analogous HDAC inhibitors provide insight into the stability and conformational behavior of the ligand-target complex. mdpi.comacs.org These studies show that the inhibitor, once docked, maintains a stable conformation within the binding pocket. mdpi.com

The stability of the complex is maintained by a network of interactions:

Metal Coordination: The strong, bidentate chelation of the Zn²⁺ ion by the hydroxamic acid group serves as the primary anchor for the inhibitor. nih.gov

Hydrogen Bonds: In addition to zinc chelation, the hydroxamic acid group forms crucial hydrogen bonds with conserved amino acid residues within the active site, including Histidine (His142, His143) and Tyrosine (Tyr306), which further stabilizes the inhibitor's position. nih.gov

MD simulations have also highlighted the importance of conformational flexibility. The rotation of certain residues, like Phe152 in HDAC8, can open up specific subpockets, which can be exploited for designing isoform-selective inhibitors. nih.gov The binding of the inhibitor is a dynamic process that can induce conformational changes in the enzyme itself, leading to a stable and tightly bound complex. acs.org

Upstream and Downstream Signaling Pathway Modulation

By inhibiting HDAC enzymes, this compound and its analogs can trigger a cascade of events that modulate multiple cellular signaling pathways. The primary upstream effect is the accumulation of acetylated proteins, including both histone and non-histone targets. nih.gov

Histone Hyperacetylation: Increased acetylation of core histones (H3, H4) neutralizes their positive charge, leading to a more relaxed chromatin structure. nih.govmdpi.com This "open" chromatin allows transcription factors to access DNA, resulting in the altered expression of various genes. A key target that is often upregulated is the CDKN1A gene, which encodes the p21 protein. nih.gov The p21 protein is a potent cyclin-dependent kinase (CDK) inhibitor that blocks CDK complexes, leading to cell cycle arrest, typically at the G1/S or G2/M phase. nih.gov

Non-Histone Protein Acetylation and Pathway Modulation: HDACs also deacetylate numerous non-histone proteins, and their inhibition affects a wide array of signaling pathways critical for cell survival and proliferation. nih.govnih.gov

Apoptosis Induction: HDAC inhibitors activate both the intrinsic and extrinsic apoptosis pathways. They can induce the expression of pro-apoptotic proteins like Bim and Bmf and upregulate components of the death receptor pathway, such as TRAIL and DR5. nih.gov

Tumor Suppressor Stabilization: The stability and activity of key tumor suppressor proteins are regulated by acetylation. HDAC inhibition leads to the hyperacetylation and stabilization of proteins like p53 and RUNX3. An activated p53 can promote both cell cycle arrest and apoptosis. nih.govnih.gov

Modulation of Survival Pathways: HDAC inhibitors have been shown to interfere with pro-survival signaling. For instance, SAHA can induce apoptosis in cancer cells by disrupting the Akt/FOXO3a signaling pathway. medscimonit.com Furthermore, inhibition of HDAC6 leads to the hyperacetylation of the chaperone protein HSP90, which destabilizes its client proteins, including key oncogenic kinases like Bcr-Abl and AKT, promoting their degradation. nih.gov

Inflammatory Signaling: HDACs are involved in regulating inflammatory responses. Inhibition of HDACs can modulate the TLR-4 signaling cascade, affecting the expression of pro-inflammatory proteins such as IKKε, iNOS, and TNFα. mdpi.com

Table 2: Inhibitory Activity of Selected N-Hydroxypentanamide Derivatives against HDAC Isoforms

Compound Structure HDAC1 IC₅₀ (nM) HDAC6 IC₅₀ (nM) HDAC8 IC₅₀ (nM) Reference
1b EED-Triazolyl-N-hydroxypentanamide 16 6.8 3400 nih.gov
SN2 (2b) (E)-5-((([1,1′-biphenyl]-4-ylmethylene)amino)oxy)-N-hydroxypentanamide >10000 25 2390 nih.gov
VS16 (2e) (E)-5-(((1-([1,1′-biphenyl]-4-yl)ethylidene)amino)oxy)-N-hydroxypentanamide 4870 20 1850 nih.gov
MC1742 5-((4-([1,1'-biphenyl]-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-hydroxypentanamide Potent Class I and IIb inhibitor Potent Class I and IIb inhibitor - bio-techne.com

| A2 | 5-(4-(((3R,4R)-4-(3,4-Dimethoxybenzyl)-2-oxotetrahydrofuran-3-yl)methyl)-2-methoxyphenoxy)-N-hydroxypentanamide | - | - | - | mdpi.com |

Note: IC₅₀ values demonstrate the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower value indicates higher potency. Data for this compound is not available, but the table illustrates the activity of more complex derivatives sharing the N-hydroxypentanamide core.

Structure Activity Relationship Sar Studies

Impact of N-Substituent Modifications on Biological Efficacy

The substituent attached to the amide nitrogen, in this case, an ethyl group, often acts as a "cap" group that can significantly influence biological activity. While the N-ethyl group in the parent compound is a small, simple alkyl substituent, modifications at this position are a critical strategy in drug design. The size, shape, and electronic properties of the N-substituent can dictate the molecule's affinity and specificity for a biological target.

For instance, studies on related hydroxypentanamides have shown that replacing a simple alkyl group with a larger, more complex moiety can introduce or enhance specific biological activities. A key example is seen in the field of sensory science, where N-(4-hydroxy-3-methoxybenzyl)-5-hydroxypentanamide was found to exhibit an umami taste-enhancing effect, a property not associated with simpler N-alkyl analogs. researchgate.net This demonstrates that the larger vanillyl group can form specific interactions with taste receptors that an ethyl group cannot. researchgate.net In other classes of compounds, such as N-substituted phenyldihydropyrazolones, introducing aliphatic substituents on a nitrogen atom resulted in poor potency, possibly because the resulting tertiary amine can be protonated, which hinders its ability to cross cell membranes. frontiersin.org

This highlights a fundamental principle of SAR: even small changes to the N-substituent can lead to significant changes in biological function by altering the molecule's interaction with the target's surface residues.

Table 1: Comparison of N-Substituent Impact on Biological Profile in Pentanamides

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Role of the Pentanamide (B147674) Linker Length and Flexibility

The linker region, the aliphatic chain connecting the "cap" group and the terminal functional group, plays a crucial role in determining biological efficacy. Its length and flexibility are critical for correctly positioning the other functional groups for optimal interaction with the target. In N-ethyl-5-hydroxypentanamide, this linker is a flexible five-carbon chain (derived from pentanoic acid).

Research on various classes of bioactive molecules, such as histone deacetylase (HDAC) inhibitors, consistently shows that an optimal linker length is required for potent activity. Linkers of four to six carbons are frequently found to be ideal. researchgate.netmdpi.com For example, in one series of HDAC inhibitors, a six-methylene linker was determined to be optimal for activity. mdpi.com In another study on antitubercular agents, modifying the linker length of N-alkyl-5-hydroxypyrimidinone carboxamides had a significant impact on their minimum inhibitory concentration (MIC). nih.gov Similarly, studies on amantadine (B194251) derivatives as urease inhibitors showed that increasing an alkyl chain from a hexyl to a heptyl group significantly increased potency, highlighting the influence of linker length on activity. mdpi.com

The five-atom length of the pentanamide linker in the title compound falls within this commonly observed optimal range, suggesting it is well-suited to span the distance between different interaction points in a potential binding site. Any deviation, either shortening or lengthening the chain, would likely alter the geometry of interaction and reduce biological efficacy. nih.gov

Table 2: Influence of Linker Length on Biological Activity in a Series of 2-Acetylpyrrole-Based HDAC Inhibitors

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Data adapted from a study on related HDAC inhibitors to illustrate the principle of linker length dependency. mdpi.com

Influence of Terminal Hydroxyl Group Position and Functionality

The terminal functional group is often responsible for the primary anchoring interaction with a biological target. In this compound, this is a primary hydroxyl (-OH) group. This group is distinct from the hydroxamic acid (-CONHOH) functionality found in many enzyme inhibitors.

A hydroxyl group can act as both a hydrogen bond donor and a hydrogen bond acceptor, allowing it to form crucial connections within a protein's binding pocket. solubilityofthings.comashp.org The specific role of the hydroxyl group can be probed by replacing it with other functional groups. For example, replacing a hydroxyl group with a fluorine atom, which can only act as a hydrogen bond acceptor, can help determine if the hydroxyl's hydrogen bond donating ability is essential for activity. nih.gov In contrast, replacing the hydroxyl with a carboxylic acid group introduces a negative charge and different hydrogen bonding patterns, which would drastically alter binding. libretexts.org The position of the hydroxyl group is also critical; the 5-position places it at the end of the flexible pentanamide chain, allowing it to probe for interactions deep within a binding site.

Table 3: Comparison of Potential Terminal Functional Groups

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Contribution of Peripheral "Cap" or Recognition Groups to Target Specificity and Potency

The concept of a "cap" or "recognition" group is central to modern drug design, particularly for enzyme inhibitors. This part of the molecule is typically a larger, often aromatic or heterocyclic, group that makes contact with the surface of the biological target, often interacting with residues outside the primary active site. nih.gov These peripheral interactions are critical for establishing both high potency and selectivity for a specific target isoform. mdpi.com

In this compound, the N-ethyl group serves as a very simple, small, and non-specific cap group. The lack of a large, structured cap group suggests that the molecule would likely exhibit low potency and/or low specificity for a particular biological target. SAR studies on related scaffolds consistently demonstrate that elaborating this cap group is a viable strategy for improving biological activity. For instance, in the development of dual PI3K/HDAC inhibitors, extensive modification of the cap group was essential to achieve high potency and a desirable selectivity profile. nih.gov The umami-enhancing activity of N-(4-hydroxy-3-methoxybenzyl)-5-hydroxypentanamide is a direct result of the vanillyl "cap" group being specifically recognized by the T1R1/T1R3 taste receptor. researchgate.net

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding potential mechanisms of action and for structure-based drug design.

Research on analogs of N-ethyl-5-hydroxypentanamide, particularly those investigated as histone deacetylase (HDAC) inhibitors, frequently employs molecular docking. For instance, studies on hydroxamic acid-containing compounds use docking to visualize and validate their binding within the active sites of various HDAC isoforms, such as HDAC1, HDAC6, and HDAC8. tandfonline.comnih.gov These simulations help to explain the interactions between the ligand and key amino acid residues in the protein's binding pocket. For example, the zinc-binding group of a hydroxamic acid derivative is often shown to chelate the catalytic zinc ion in the HDAC active site, while other parts of the molecule form hydrogen bonds and hydrophobic interactions with the surrounding protein environment. nih.govchemrxiv.org

Similarly, in studies of GABA transporter (GAT) inhibitors, molecular docking has been used to investigate the binding modes of 4-hydroxypentanamide derivatives. acs.org These simulations indicate that such compounds typically position themselves within the transporter's vestibule, providing insights into their inhibitory mechanism. acs.org The software AutoDock is commonly mentioned for performing these calculations, using algorithms like the Lamarckian Genetic Algorithm to explore possible binding conformations. rsc.orgmdpi.com

Table 1: Representative Molecular Docking Studies on this compound Analogs

Compound Class Target Protein Key Finding Reference
Hydroxamic Acid Derivatives Histone Deacetylase 6 (HDAC6) A five-carbon atom linker was identified as optimal for selective HDAC6 inhibition. chemrxiv.org
4-Hydroxypentanamide Derivatives Mouse GABA Transporter 4 (mGAT4) Compounds were found to locate along the transporter vestibule, consistent with similar derivatives. acs.org
Thiazolyl-Coumarin Hydroxamates Histone Deacetylase 1 (HDAC1) Derivatives showed modest selectivity for HDAC1 over HDAC6, a finding supported by docking poses. mdpi.com

Molecular Dynamics Simulations to Assess Complex Stability and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations are often performed to evaluate the stability of the predicted ligand-receptor complex over time. MD simulations model the movement of atoms and molecules, providing a more dynamic and realistic view of the interactions.

For potential GABA transporter inhibitors, MD simulations have been used to confirm the stability of the binding modes predicted by docking. acs.orgacs.org By simulating the complex for a set of time (e.g., nanoseconds), researchers can analyze the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the transporter. acs.org The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial docked positions. A stable RMSD value over the course of the simulation suggests a stable binding mode. mdpi.com

In the context of HDAC inhibitors, MD simulations help to understand the dynamic behavior of the enzyme when a ligand is bound. chemrxiv.orgmdpi.com These simulations can reveal subtle conformational changes in the protein structure induced by the inhibitor, which can be crucial for achieving selectivity among different HDAC isoforms. For example, MD studies have shown how the length of an aliphatic linker in certain HDAC inhibitors can lead to significant differences in their binding modes and interactions within the active site. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By building a predictive model, QSAR can be used to estimate the activity of new, unsynthesized compounds.

While no specific QSAR studies for this compound were found, the methodology is widely applied in drug discovery for related structures. For example, 2D and 3D QSAR models have been developed for hydroxybenzamide analogs to identify compounds with significant inhibitory activity against human adenoviruses. nih.gov Another study utilized a Monte Carlo-based QSAR method to design novel inhibitors for the human rhinovirus (HRV) 3C protease. nih.gov

To perform a QSAR study on a series of compounds related to this compound, one would first synthesize a library of analogs with systematic variations in their structure (e.g., changing the length of the alkyl chain, substituting the ethyl group, modifying the hydroxyl position). These compounds would then be tested for a specific biological activity to generate the data needed for the model. The model would then correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with the observed activity, allowing for the rational design of more potent compounds. nih.govresearchgate.net

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. This "pharmacophore" can then be used as a 3D query to search large chemical databases for novel compounds that match the required features, a process known as virtual screening.

This approach has been successfully used in various therapeutic areas. For instance, a virtual screening workflow based on pharmacophore models was used to identify potential multi-target drugs for Alzheimer's disease from a database of compounds derived from Chinese herbal formulas. researchgate.net In another example, pharmacophore hypotheses were generated based on known inhibitors of Helicobacter pylori peptide deformylase to screen for new potential inhibitors. researchgate.net These models are built either from the structure of the receptor's binding site (receptor-based) or from a set of known active ligands (ligand-based). researchgate.net

For a compound like this compound, a pharmacophore model could be developed based on its structure and known active analogs. The key features would likely include a hydrogen bond donor (the hydroxyl group), a hydrogen bond acceptor (the carbonyl oxygen), and a hydrophobic region (the ethyl group and carbon chain). This model could then be used to virtually screen for other molecules that could exhibit similar biological activities.

Theoretical Predictions of Bioactivity and Selectivity

The ultimate goal of applying these computational techniques is to make theoretical predictions about the bioactivity and selectivity of a compound before it is synthesized and tested in the lab, thereby saving time and resources. By integrating the results from molecular docking, MD simulations, QSAR, and pharmacophore modeling, researchers can build a comprehensive profile of a potential drug candidate.

The prediction of selectivity is particularly important. For example, in the development of HDAC inhibitors, it is often desirable to target a specific isoform to minimize off-target effects. Computational studies have been instrumental in designing selective inhibitors. By comparing the docking scores, binding energies, and interaction patterns of a compound across different HDAC isoforms, researchers can predict its selectivity profile. nih.govmdpi.com For instance, molecular modeling has helped rationalize why certain 1-benzhydryl piperazine-based hydroxamic acid derivatives show high selectivity for HDAC6 over other isoforms like HDAC1 and HDAC8. chemrxiv.org These predictions guide the chemical synthesis process toward compounds with a higher probability of having the desired biological effect.

Advanced Analytical Methodologies in Research

Spectroscopic Characterization (NMR, IR, Mass Spectrometry) for Structural Elucidation within Research Contexts

Spectroscopic techniques are indispensable tools for the structural determination of organic compounds like N-ethyl-5-hydroxypentanamide. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra would be essential.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key expected signals would include a triplet for the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-) of the ethyl group, characteristic of an ethyl group attached to a nitrogen atom. The protons on the carbon chain of the pentanamide (B147674) backbone would appear as multiplets, and the proton of the hydroxyl group (-OH) would likely present as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum would indicate the number of unique carbon environments. Distinct signals would be expected for the carbonyl carbon of the amide, the two carbons of the ethyl group, and the five carbons of the hydroxypentanamide chain. The chemical shifts of these signals would provide further confirmation of the structure.

While specific spectral data for this compound is not widely available in public literature, related structures such as 5-(2-Acetyl-1H-pyrrol-1-yl)-N-hydroxypentanamide have been characterized using these methods. mdpi.com For instance, in the ¹H NMR of a similar N-hydroxypentanamide derivative, the protons on the pentanamide chain appear as multiplets in the range of 1.51-2.16 ppm. mdpi.com

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be observed. A broad band in the region of 3300-3500 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. The N-H stretching of the secondary amide would also appear in this region, typically around 3300 cm⁻¹. A strong absorption band around 1640 cm⁻¹ would be indicative of the C=O stretching of the amide carbonyl group. The C-N stretching of the amide would be observed in the 1400-1200 cm⁻¹ region. Research on similar structures, such as certain hydroxamic acid derivatives, shows significant stretching vibration bands for NH and OH groups in the range of 3100-3549 cm⁻¹. rsc.org

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula. For this compound, the molecular ion peak [M]⁺ would be expected, confirming its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum would offer further structural confirmation, with characteristic cleavages occurring at the amide bond and along the alkyl chain.

Chromatographic Techniques (HPLC, TLC) for Purity Assessment and Reaction Monitoring in Research

Chromatographic methods are crucial for separating components of a mixture and assessing the purity of a compound. They are also vital for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) HPLC is a highly sensitive technique used to separate, identify, and quantify each component in a mixture. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. The purity of a synthesized batch of this compound can be determined by the area of its corresponding peak in the chromatogram. A single, sharp peak would indicate a high degree of purity. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for identification. In the synthesis of related compounds, HPLC is used to confirm purity, often reported as a percentage.

Thin-Layer Chromatography (TLC) TLC is a simpler and faster chromatographic technique used for qualitative monitoring of reactions and for preliminary purity checks. A small spot of the sample is applied to a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a chamber with a suitable mobile phase. The distance the compound travels up the plate, relative to the solvent front, is known as the retention factor (Rf value). This value is characteristic of the compound in a given solvent system and can be used to track the consumption of starting materials and the formation of the product during synthesis. mdpi.com

Interactive Data Table: Chromatographic Parameters

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Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of carbon (C), hydrogen (H), and nitrogen (N) in the sample. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula of this compound (C₇H₁₅NO₂). A close agreement between the found and calculated values provides strong evidence for the empirical and, by extension, the molecular formula of the compound. This technique is routinely used to validate the identity of newly synthesized compounds. rsc.org

Interactive Data Table: Elemental Analysis Data

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Note: Experimental data for this compound is not currently available in the cited literature.

Future Directions and Research Opportunities

Design and Synthesis of Novel N-ethyl-5-hydroxypentanamide Analogues with Enhanced Specificity

The synthesis of novel analogues of this compound is a critical step in exploring its therapeutic potential and enhancing its specificity for biological targets. Drawing inspiration from the synthesis of related N-acyl amides, several strategies can be employed.

One established method for the synthesis of similar compounds, such as N-heptyl-5-hydroxypentanamide, involves the reaction of γ-valerolactone with the corresponding amine. This approach could be adapted for the synthesis of this compound and its derivatives. Furthermore, the use of chiral auxiliaries, such as (S)-4-benzyloxazolidinone, has proven successful in the asymmetric synthesis of related piperidones, a strategy that could yield enantiomerically pure analogues of this compound. ntu.edu.sg Enzymatic synthesis, utilizing biocatalysts like the TamA ANL domain, offers a versatile and environmentally friendly alternative for coupling various fatty acids with amines to generate N-acyl amides. rsc.org

Structure-activity relationship (SAR) studies on related N-acyl amides have demonstrated that modifications to both the acyl chain and the amine moiety can significantly impact biological activity. For instance, in a series of oxazolidinone hydroxamic acid derivatives, increasing the alkyl chain length on the hydroxamic acid moiety enhanced inhibitory activity against 5-lipoxygenase. tandfonline.com Similarly, for 1-benzhydryl-piperazine-based HDAC inhibitors, a five-carbon linker was found to be optimal for selective HDAC6 inhibition. mdpi.com

Future synthetic efforts should focus on creating a library of this compound analogues with systematic variations in the ethyl group and modifications at the hydroxyl and amide functionalities. This will enable a comprehensive exploration of the SAR and the identification of lead compounds with improved potency and selectivity.

Table 1: Potential Synthetic Strategies for this compound Analogues

StrategyDescriptionPotential Outcome
Reaction with γ-valerolactone Adaptation of the synthesis of N-heptyl-5-hydroxypentanamide.Efficient route to the core this compound scaffold.
Asymmetric Synthesis Employment of chiral auxiliaries to control stereochemistry.Enantiomerically pure analogues for stereospecific target interaction. ntu.edu.sg
Enzymatic Synthesis Use of biocatalysts for amide bond formation.Green and versatile synthesis of a diverse range of analogues. rsc.org
Acyl Chloride/Anhydride Acylation Reaction of an amine with an activated carboxylic acid derivative.A general and widely applicable method for creating amide bonds. tandfonline.comtandfonline.com

Exploration of New Biological Targets and Therapeutic Applications beyond Current Scope

The N-acyl amide scaffold is known to interact with a diverse range of biological targets, suggesting that this compound and its analogues could have broad therapeutic applications. The endocannabinoid system is a prime area for investigation, as many N-acyl amides, such as anandamide (B1667382), are endogenous ligands for cannabinoid receptors CB1 and CB2. wikipedia.org The structural similarity of this compound to these signaling lipids warrants investigation of its potential cannabimimetic activity.

Beyond the cannabinoid receptors, other G-protein coupled receptors (GPCRs) like GPR18, GPR55, and GPR92 have been identified as targets for various N-acyl amides. Transient Receptor Potential (TRP) channels, particularly TRPV1-4, are also activated by a number of N-acyl amides, playing roles in pain and inflammation. frontiersin.org

Enzymes involved in the metabolism of signaling lipids are another important class of potential targets. Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of anandamide and other N-acyl amides, is a well-established therapeutic target for pain and inflammation. wikipedia.orgnih.gov Inhibition of FAAH by this compound analogues could potentiate endogenous cannabinoid signaling. Histone deacetylases (HDACs) have also emerged as targets for N-acyl amide-containing compounds, with implications for cancer therapy. mdpi.commdpi.com

Future research should involve screening this compound and its derivatives against a panel of these known N-acyl amide targets to identify novel biological activities and potential therapeutic indications, including pain, inflammation, neurodegenerative diseases, and cancer.

Development of Advanced Computational Models for Predictive Design

Computational modeling and molecular docking are powerful tools for the rational design of novel therapeutic agents. These in silico methods can predict the binding affinity and interaction of ligands with their biological targets, guiding the synthesis of more potent and selective compounds.

For other N-acyl derivatives, molecular docking studies have been successfully used to predict their interaction with receptors like GABA-A and AMPA, as well as enzymes such as HDACs and N-acylethanolamine-hydrolyzing acid amidase (NAAA). mdpi.comsemanticscholar.orgplos.org For example, docking studies of N-acyl benzoazetinones into the active site of a fungal P450 enzyme helped to rationalize their antifungal activity. tandfonline.com

In the context of this compound, advanced computational models of its potential biological targets can be constructed. By docking a virtual library of this compound analogues into these models, researchers can predict binding modes and affinities, prioritizing the synthesis of the most promising candidates. This approach can significantly accelerate the drug discovery process and reduce the reliance on extensive and costly experimental screening.

Table 2: Potential Biological Targets for this compound and its Analogues

Target ClassSpecific ExamplesPotential Therapeutic Area
G-Protein Coupled Receptors CB1, CB2, GPR18, GPR55, GPR92 wikipedia.orgPain, Inflammation, Neurological Disorders
Ion Channels TRPV1, TRPV2, TRPV3, TRPV4 frontiersin.orgPain, Inflammation
Enzymes FAAH, HDACs, NAAA mdpi.comwikipedia.orgnih.govplos.orgPain, Inflammation, Cancer

Integration with Omics Technologies for Systems-Level Understanding

The integration of "omics" technologies, such as lipidomics and proteomics, offers a systems-level approach to understanding the biological roles of this compound. Lipidomics, the large-scale study of lipids, can be used to identify and quantify this compound and its metabolites in biological systems, providing insights into its distribution and metabolic fate. frontiersin.org The development of different-omics technologies has been instrumental in the discovery of a vast number of naturally occurring N-acyl-amines. nih.govresearchgate.net

Binding-based proteomic profiling, using probes derived from this compound, can identify its direct protein binding partners, revealing novel biological targets and pathways. oatext.com This approach has been successfully used to identify binding proteins for other lipids.

By combining these omics approaches, researchers can build a comprehensive picture of how this compound interacts with the cellular machinery, leading to the identification of novel biomarkers for its activity and a deeper understanding of its mechanism of action.

Investigation of Metabolic Pathways and Stability in Relevant Biological Systems

Understanding the metabolic fate and stability of this compound is crucial for its development as a therapeutic agent. The N-acyl amide class of compounds is subject to enzymatic biosynthesis and degradation. wikipedia.org Key enzymes in the metabolism of related compounds include fatty acid amide hydrolase (FAAH) and N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). wikipedia.orgnih.gov

In vitro and in vivo studies will be necessary to determine the metabolic pathways of this compound and to identify its major metabolites. This information is essential for assessing its pharmacokinetic profile and potential for drug-drug interactions. Furthermore, investigations into its metabolic stability can guide the design of analogues with improved pharmacokinetic properties. For instance, the replacement of a labile amide bond with a more stable bioisostere has been shown to improve the metabolic stability of other compounds. nih.gov

Future research should focus on detailed metabolic studies in relevant biological systems, such as liver microsomes and in vivo animal models. This will provide critical data for optimizing the drug-like properties of this compound and its analogues, ultimately facilitating their translation into the clinic.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.